molecular formula C18H16N2O2 B8495701 methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate

Cat. No.: B8495701
M. Wt: 292.3 g/mol
InChI Key: QCWZVAKCEPGASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and esterification. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents, catalysts, and solvents is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the cyclopropyl and ester groups, leading to different chemical properties.

    Methyl 1H-benzimidazole-5-carboxylate: Similar structure but without the phenyl and cyclopropyl groups.

Uniqueness

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate

InChI

InChI=1S/C18H16N2O2/c1-22-18(21)13-9-10-16-15(11-13)19-17(12-7-8-12)20(16)14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3

InChI Key

QCWZVAKCEPGASF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)C3CC3)C4=CC=CC=C4

Origin of Product

United States

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